Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate
Description
Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a carboxamido linkage between two thiophene rings, with a chlorine substituent at the 5-position of the second thiophene moiety. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The presence of the electron-withdrawing chlorine atom enhances the compound’s stability and reactivity, while the carboxamido group facilitates hydrogen bonding, influencing its interactions in biological systems or crystalline packing .
For instance, alkylation of thiophene precursors with chloroacetamide derivatives (as seen in –7) or multicomponent reactions like the Petasis reaction () could be adapted for its synthesis. The compound’s crystallographic properties could be analyzed using tools such as SHELX () or Mercury (), which are widely employed for structural refinement and visualization.
Properties
IUPAC Name |
ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S2/c1-2-17-12(16)7-5-6-18-11(7)14-10(15)8-3-4-9(13)19-8/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDPHYZUEJFAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with ethyl thiophene-3-carboxylate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of various biological pathways. Its applications include:
- Anticancer Activity : Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate has shown promise in inhibiting certain kinases associated with cancer progression. Studies suggest that it may affect cell signaling pathways critical for tumor growth and metastasis, making it a candidate for further development in cancer therapeutics.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented. It may influence cytokine production and other mediators involved in inflammation, indicating its potential use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have indicated that thiophene derivatives exhibit antibacterial properties. This compound could be explored as a novel antimicrobial agent, particularly against resistant strains of bacteria.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thiophene Rings : The initial step often includes the synthesis of the thiophene framework through cyclization reactions.
- Chlorination : The introduction of the chlorine atom at the 5-position is crucial for enhancing biological activity.
- Esterification : The final step involves esterification to yield the ethyl ester form, which is essential for solubility and bioavailability.
The chemical structure can be represented as follows:
Material Science Applications
In addition to its biological applications, this compound is being explored in material science:
- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity properties. This compound can be incorporated into polymer matrices to develop conductive materials suitable for electronic devices.
- Organic Photovoltaics : Research indicates that compounds with thiophene structures can enhance the efficiency of organic solar cells. This compound may serve as a building block for new photovoltaic materials.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- In vitro studies demonstrated its effectiveness in inhibiting specific cancer cell lines, showcasing its potential as an anticancer agent.
- Animal models have been used to assess the anti-inflammatory effects, revealing significant reductions in markers of inflammation when treated with this compound.
- Material science applications have been explored through collaborative research between chemists and material scientists, focusing on developing new conductive materials for electronic applications.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate, we compare it with structurally analogous thiophene derivatives (Table 1).
Table 1: Structural and Functional Comparison of Thiophene Carboxylate Derivatives
Structural and Electronic Differences
- Substituent Effects : The 5-chloro group in the target compound enhances electron-withdrawing effects compared to methyl () or hydroxy groups (). This may increase electrophilicity at the carboxylate site, influencing reactivity in nucleophilic substitutions or cyclization reactions.
Biological Activity
Ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in recent years due to its potential biological activities, which may offer therapeutic applications in various fields, including oncology and inflammation modulation.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Two thiophene rings : These five-membered aromatic rings contribute to the compound's electronic properties.
- Chlorinated substituent : The presence of a chlorine atom enhances the compound's reactivity and biological interactions.
- Carboxamide and carboxylate functional groups : These groups are vital for the compound's solubility and interaction with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 301.76 g/mol.
Biological Activities
Research indicates that thiophene derivatives, including this compound, exhibit a broad spectrum of biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, investigations into its effects on breast cancer cells revealed significant apoptotic activity, suggesting its potential as an anticancer agent.
-
Anti-inflammatory Effects :
- The compound has been found to modulate inflammatory pathways by affecting cytokine production. It inhibits the release of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. Interaction studies have demonstrated that it can modulate various biochemical pathways, influencing processes such as:
- Cell signaling : By interacting with kinases involved in cancer progression.
- Cytokine modulation : Affecting the production and release of inflammatory mediators.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar thiophene derivatives is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Mthis compound | Structure | Methyl group instead of ethyl; similar biological activities |
| Ethyl 4-Chlorosulfonylthiophene-3-Carboxylate | Structure | Contains a sulfonyl group; different reactivity profile |
Case Studies and Research Findings
Several studies have focused on the pharmacological characterization of thiophene derivatives:
- Study on Apoptotic Effects :
-
Inflammation Modulation :
- Another research highlighted its role in inhibiting the release of TNF-alpha and IL-6 from activated macrophages, suggesting its potential use in treating chronic inflammatory conditions.
Q & A
Q. What are the common synthetic routes for ethyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via acylation of an ethyl 2-aminothiophene-3-carboxylate precursor with 5-chlorothiophene-2-carbonyl chloride. Key steps include:
- Precursor synthesis : Ethyl 2-amino-thiophene-3-carboxylate derivatives are often prepared via Gewald reactions, involving condensation of ketones, ethyl cyanoacetate, and sulfur under reflux .
- Acylation : Reacting the amino group with 5-chlorothiophene-2-carbonyl chloride in a polar aprotic solvent (e.g., DCM or DMF) under inert atmosphere .
- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), extended reaction times (6–12 hours), and purification via recrystallization or reverse-phase HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- NMR spectroscopy : H and C NMR confirm substituent positions and amide bond formation. For example, the amide proton typically appears at δ 10–12 ppm, while thiophene protons resonate between δ 6.5–8.0 ppm .
- IR spectroscopy : Stretching vibrations for C=O (ester: ~1700 cm, amide: ~1650 cm) and N–H (amide: ~3300 cm) validate functional groups .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. Tools like SHELXL and Mercury CSD are used for refinement and visualization .
Q. What are the key physicochemical properties relevant to solubility and formulation in drug discovery?
Q. What safety precautions are essential when handling this compound?
- Hazards : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C in airtight containers .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction identifies bond lengths/angles and torsional strains. For example, SHELXL refines anisotropic displacement parameters to detect disorder .
- Polymorphism screening : Vary solvents (ethanol, acetonitrile) and cooling rates during crystallization. Mercury CSD’s packing similarity tool compares lattice parameters to known polymorphs .
Q. How do contradictory spectral or biological activity data arise, and how can they be addressed?
- Spectral discrepancies : Impurities from incomplete acylation or side reactions (e.g., ester hydrolysis) may alter NMR/IR peaks. Validate via LC-MS and repeat purification .
- Biological variability : Differences in cell lines or assay conditions (e.g., DMSO concentration) can skew IC values. Standardize protocols and include positive controls .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing decomposition .
- Byproduct analysis : TLC or in situ FTIR monitors reaction progress. Common byproducts include unreacted amine or hydrolyzed esters .
Q. How can computational modeling predict reactivity or metabolic pathways?
- DFT calculations : Gaussian or ORCA software models electrophilic substitution sites (e.g., chlorothiophene’s C3/C5 positions) and hydrolysis susceptibility of the ester group .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and potential toxicity (AMES test alerts) .
Q. What role does the 5-chlorothiophene moiety play in biological activity, and how can it be modified?
- Pharmacophore : The chlorine atom enhances lipophilicity and π-stacking with aromatic residues in target proteins .
- SAR studies : Replace chlorine with fluorine (smaller size) or methyl (hydrophobic bulk) to assess activity changes. Synthesize analogs via Suzuki coupling or nucleophilic substitution .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
